![molecular formula C14H23N5 B11755683 {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (e.g., propyl bromide and isopropyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Coupling Reaction: The alkylated pyrazole rings are coupled using a suitable coupling agent like formaldehyde or paraformaldehyde in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
- Evaluated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of agrochemicals and pesticides.
作用機序
The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
類似化合物との比較
1-(propan-2-yl)-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-propyl-1H-pyrazole: Another pyrazole derivative with a different alkyl substitution pattern.
1-(propan-2-yl)-1H-pyrazol-4-ylamine: A related compound with an amine functional group.
Uniqueness:
- The presence of two distinct pyrazole rings with different alkyl substitutions makes {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine unique compared to its simpler counterparts.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and significance.
特性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC名 |
1-(1-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-6-18-11-13(9-16-18)8-15-10-14-5-7-19(17-14)12(2)3/h5,7,9,11-12,15H,4,6,8,10H2,1-3H3 |
InChIキー |
GSUATVXYKJPCTM-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)CNCC2=NN(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
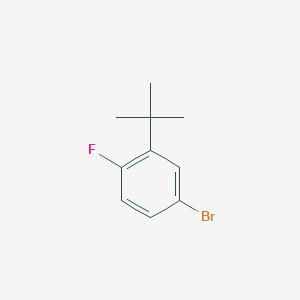
![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)
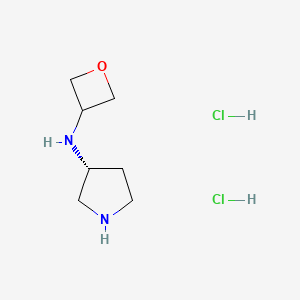
amine](/img/structure/B11755626.png)

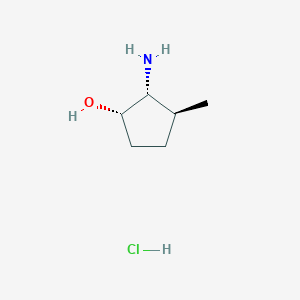
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
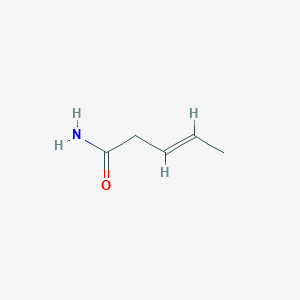
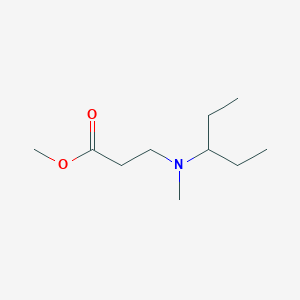
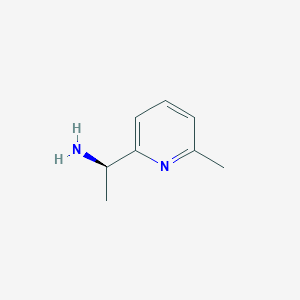
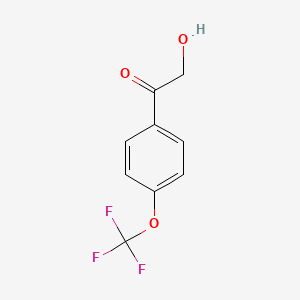

![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
